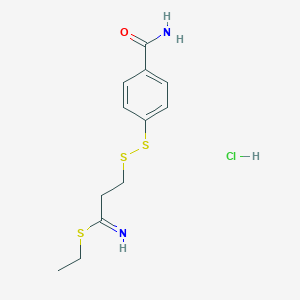
2,3,3-Trifluoroprop-1-ène
Vue d'ensemble
Description
2,3,3-Trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H3F3. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The presence of three fluorine atoms in the molecule imparts significant stability and reactivity, making it a valuable compound in organic synthesis and industrial processes.
Applications De Recherche Scientifique
2,3,3-Trifluoroprop-1-ene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of various fluorinated compounds.
Polymer Chemistry: Utilized in the production of fluoropolymers with unique properties such as high thermal stability and chemical resistance.
Industrial Applications: Employed in the manufacture of refrigerants and fire extinguishing agents due to its stability and low global warming potential.
Safety and Hazards
The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It’s known that the compound has potential endocrine disruption mode of action .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes such as higher pre-coital interval and gestation length, decreases in pituitary weight, and lower postnatal survival .
Result of Action
Some studies suggest potential health hazards related to its use .
Action Environment
It’s known that the compound is used as a fire extinguisher and refrigerant, suggesting that its action might be influenced by temperature and pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,3-Trifluoroprop-1-ene can be synthesized through several methods:
Dehydrohalogenation of 3-chloro-1,1,1-trifluoropropane: This method involves the elimination of hydrogen chloride from 3-chloro-1,1,1-trifluoropropane in the presence of a base such as sodium hydroxide in an aqueous solvent.
Dehydration of 1,1,1-trifluoroisopropanol: This method involves the dehydration of 1,1,1-trifluoroisopropanol using a strong acid like sulfuric acid at high temperatures.
Industrial Production Methods
Industrial production of 2,3,3-Trifluoroprop-1-ene typically involves large-scale dehydrohalogenation processes, where 3-chloro-1,1,1-trifluoropropane is treated with a base in a continuous flow reactor to produce the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:
Telomerization: This reaction involves the addition of telogens (e.g., perfluoroalkyl iodides) to 2,3,3-Trifluoroprop-1-ene, resulting in the formation of telomers.
Radical Polymerization: It can undergo radical polymerization to form copolymers with other monomers such as vinylidene fluoride.
Common Reagents and Conditions
Telomerization: Typically involves the use of perfluoroalkyl iodides and radical initiators like di-tert-butyl peroxide at elevated temperatures (150-180°C).
Radical Polymerization: Uses initiators such as bis(tert-butylcyclohexyl) peroxydicarbonate and cobalt acetylacetonate as a controlling agent.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but contains a bromine atom instead of a hydrogen atom at the second position.
3,3,3-Trifluoropropene: Similar in structure but lacks the additional fluorine atom at the second position.
Uniqueness
2,3,3-Trifluoroprop-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical synthesis .
Propriétés
IUPAC Name |
2,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIJKGIVGYIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597725 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158664-13-2 | |
| Record name | 2,3,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate](/img/structure/B126101.png)







![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)

